molecular formula C13H19NO2S B2551039 N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 1351631-93-0

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide

Cat. No. B2551039
CAS RN: 1351631-93-0
M. Wt: 253.36
InChI Key: OWUQPIGRTOPKIY-UHFFFAOYSA-N
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Description

The compound "N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide" is a derivative of thiophene carboxamide, which is a class of compounds known for their diverse biological activities. The structure of thiophene carboxamide derivatives has been extensively studied due to their potential applications in medicinal chemistry. These compounds often exhibit interesting pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene carboxylic acid or its derivatives with various amines or amides. For example, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similarly, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives was performed using aryl substituents and characterized by spectroscopic techniques . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is characterized by the presence of a thiophene ring and an amide functional group. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . X-ray crystallography has been used to determine the structures of these compounds, providing insights into their conformation and stability .

Chemical Reactions Analysis

Thiophene carboxamide derivatives can undergo various chemical reactions, including interactions with metal ions to form complexes. For instance, N-(R-carbamothioyl)cyclohexanecarboxamides have been used to synthesize Ni(II) and Cu(II) complexes, which were characterized by elemental analyses and spectroscopic methods . The reactivity of these compounds can be further explored through computational methods such as density functional theory (DFT) to predict their behavior in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of different substituents on the thiophene ring can affect the compound's solubility, melting point, and stability. For example, the introduction of glycosyl groups to thiophene carboxamides has been shown to affect their transport across cell membranes and their biological activity . The acid chloride derivatives of similar compounds have been screened for anti-inflammatory and antioxidant activities, indicating the importance of functional groups in determining their pharmacological properties .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Dearomatising Rearrangements : Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes when treated with lithiated agents. This process highlights the compound's utility in synthesizing complex heterocyclic structures, which are prevalent in many biologically active molecules (Clayden et al., 2004).

Synthesis of Antibiotic and Antibacterial Drugs : The utility of thiophene-2-carboxamide derivatives in synthesizing new antibiotic and antibacterial drugs demonstrates the compound's potential in medicinal chemistry. The synthesis process and the study of biological activity against Gram-positive and Gram-negative bacteria emphasize its application in developing new therapeutic agents (Ahmed, 2007).

Materials Science and Catalysis

Selective Hydrogenation Catalysts : Research into the selective hydrogenation of phenol derivatives to cyclohexanone, an important chemical intermediate, showcases the potential application of thiophene-based compounds in catalysis. The development of catalysts that promote selective formation under mild conditions is crucial for the chemical industry, highlighting the role of thiophene derivatives in enhancing catalytic processes (Wang et al., 2011).

Future Directions

The study of thiophene derivatives, including “N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide”, is a promising area of research, particularly in the field of medicinal chemistry . Future research could focus on further elucidating the compound’s mechanism of action, as well as its potential applications in the treatment of various diseases.

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-12(10-4-2-1-3-5-10)8-14-13(16)11-6-7-17-9-11/h6-7,9-10,12,15H,1-5,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUQPIGRTOPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-3-carboxamide

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